Mapinastine

Description

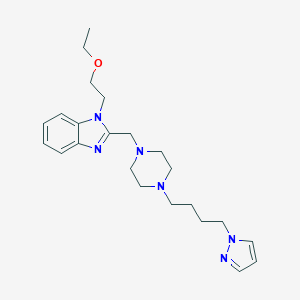

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyethyl)-2-[[4-(4-pyrazol-1-ylbutyl)piperazin-1-yl]methyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N6O/c1-2-30-19-18-29-22-9-4-3-8-21(22)25-23(29)20-27-16-14-26(15-17-27)11-5-6-12-28-13-7-10-24-28/h3-4,7-10,13H,2,5-6,11-12,14-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFNDBLYDZRFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CCCCN4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161503 | |

| Record name | Mapinastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140945-32-0 | |

| Record name | Mapinastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140945320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mapinastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAPINASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62LN840SFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Mapinastine

Established Synthetic Pathways for Mapinastine

The construction of this compound logically proceeds by assembling its three primary structural components: the substituted benzimidazole (B57391) core, the piperazine (B1678402) linker, and the pyrazole-butyl side chain. The general approach involves the synthesis of these fragments followed by their sequential coupling.

A plausible and established pathway for the synthesis of this compound can be constructed through a series of key reactions. A common strategy in medicinal chemistry is to first synthesize a key intermediate, in this case, the substituted benzimidazole, and then append the side chain. mdpi.com

A likely synthetic sequence is as follows:

Formation of the Benzimidazole Core: The synthesis typically begins with the formation of the benzimidazole ring system. A standard method involves the condensation of an o-phenylenediamine (B120857) derivative with a suitable carboxylic acid or its equivalent. ajrconline.org To obtain the required substitution pattern for this compound, 2-(chloromethyl)-1H-benzo[d]imidazole would be a key intermediate.

N-Alkylation of the Benzimidazole: The nitrogen at the 1-position of the benzimidazole ring is alkylated using a 2-ethoxyethyl halide (e.g., 2-ethoxyethyl bromide) or tosylate under basic conditions (e.g., using sodium hydride in DMF) to yield 1-(2-ethoxyethyl)-2-(chloromethyl)-1H-benzo[d]imidazole. benchchem.com

Synthesis of the Piperazine Side Chain: Separately, the piperazine side chain is prepared. This involves a two-part construction. First, pyrazole (B372694) is alkylated with a bifunctional four-carbon linker, such as 1,4-dibromobutane, to produce 1-(4-bromobutyl)-1H-pyrazole. Subsequently, this intermediate is reacted with an excess of piperazine to yield 1-(4-(1H-pyrazol-1-yl)butyl)piperazine.

Final Coupling Reaction: The final step is the coupling of the two major fragments. The 1-(2-ethoxyethyl)-2-(chloromethyl)-1H-benzo[d]imidazole intermediate is reacted with 1-(4-(1H-pyrazol-1-yl)butyl)piperazine. This is a nucleophilic substitution reaction where the secondary amine of the piperazine ring displaces the chloride on the benzimidazole's methyl group, forming the final this compound molecule. nih.gov Patent documents describe the preparation of a closely related compound, 1-(2-Ethoxyethyl)-2-4-[4-(-bromopyrazol-1-yl)butyl]piperazinyl benzimidazole, which is then converted to its maleic acid salt, indicating a similar synthetic strategy. scribd.comjustia.com

| Compound Type | Chemical Name | Role in Synthesis |

|---|---|---|

| Precursor | o-Phenylenediamine | Starting material for the benzimidazole ring. |

| Precursor | Chloroacetic acid | Reacts with o-phenylenediamine to form the 2-chloromethyl-benzimidazole core. |

| Precursor | 2-Ethoxyethyl bromide | Alkylation agent for the benzimidazole nitrogen. |

| Precursor | Piperazine | Core of the linker structure. wikipedia.org |

| Precursor | Pyrazole | Terminal heterocyclic group on the side chain. |

| Precursor | 1,4-Dibromobutane | Four-carbon spacer to link pyrazole and piperazine. |

| Intermediate | 2-(Chloromethyl)-1H-benzo[d]imidazole | The initial benzimidazole core structure. |

| Intermediate | 1-(2-Ethoxyethyl)-2-(chloromethyl)-1H-benzo[d]imidazole | The N-alkylated benzimidazole core ready for coupling. |

| Intermediate | 1-(4-Bromobutyl)-1H-pyrazole | The pyrazole-alkyl halide side chain precursor. |

| Intermediate | 1-(4-(1H-pyrazol-1-yl)butyl)piperazine | The complete piperazine side chain ready for coupling. |

Novel Synthetic Approaches and Route Optimization Studies

While specific optimization studies for this compound are not prominent in the literature, the field of antihistamine synthesis is continually evolving towards more efficient, scalable, and environmentally friendly methods. These general advancements are relevant to the potential future manufacturing of this compound.

Green chemistry principles are increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs) to minimize environmental impact. acs.org For antihistamine synthesis, this has involved replacing hazardous volatile organic compounds (VOCs) with greener alternatives. mdpi.comknowledge-share.eu

Green Solvents: In the synthesis of the antihistamine Dimethindene, petroleum-based solvents like toluene (B28343) were successfully replaced with more eco-friendly options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com

Deep Eutectic Solvents (DESs): A sustainable process for synthesizing the antihistamine Thenfadil was developed using biodegradable Deep Eutectic Solvents. These solvents are not only environmentally benign but can also be recycled, increasing the cost-effectiveness and simplifying purification procedures. knowledge-share.eu

These approaches represent the current direction of pharmaceutical chemistry and could be adapted for a more sustainable synthesis of this compound, although specific research in this area has not been published.

There is currently no information available regarding the biosynthetic production of this compound or its direct analogues. As a synthetic molecule with a complex structure featuring multiple xenobiotic fragments (ethoxyethyl, benzimidazole, piperazine, pyrazole), it is not a natural product and its synthesis via microbial fermentation or enzymatic pathways has not been described in the literature. The synthesis of its core heterocyclic components, piperazine and benzimidazole, is firmly rooted in industrial organic chemistry. ajrconline.orgwikipedia.org Research in biosynthesis is typically focused on natural products or compounds more closely related to them, and the complex linkages in this compound would present a significant challenge for current pathway engineering technologies.

Molecular Mechanism of Action of Mapinastine

Target Identification and Validation Research

The initial phase of drug discovery for a compound like Mapinastine involves identifying and validating its molecular targets to understand its therapeutic potential and mechanism of action. researchgate.net

The primary molecular target for this compound was identified as the histamine (B1213489) H1 receptor. ncats.ioncats.io this compound acts as a selective antagonist at these receptors. ncats.io This means it binds to H1 receptors but does not activate them, thereby blocking the actions of endogenous histamine. drugbank.com Histamine H1 receptors are G-protein coupled receptors involved in allergic responses; their blockade can alleviate symptoms associated with conditions like allergic rhinitis. drugbank.comnih.gov The identification of a compound as an H1 antagonist is a critical first step, often achieved through screening assays where the compound's ability to displace a known H1 receptor ligand is measured. ncats.io While this compound is recognized as an H1 antagonist, other compounds in this class include Setastine and Tagorizine. ncats.io

In modern drug discovery, computational methods are essential for predicting potential molecular targets for a compound. researchgate.net These in silico techniques can significantly accelerate the research process before moving to more resource-intensive lab experiments. ardigen.comunisa.it

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For a compound like this compound, docking simulations would be used to model its interaction with the binding site of the H1 receptor and other potential off-targets.

Virtual Screening: Large libraries of small molecules are computationally screened against a protein target to identify potential binders. researchgate.net Conversely, inverse virtual screening tests a single compound against a database of known protein structures to predict its likely targets. unisa.it

Machine Learning and AI: Advanced algorithms, such as self-organizing maps (SOMs), can infer drug-target relationships based on the similarity of a compound's chemical features to those of reference ligands with known targets. ardigen.comcam.ac.uk These methods analyze vast datasets of chemical and biological information to find patterns and predict the biological activity of new compounds. ardigen.com

While these methods are standard in drug discovery, specific computational studies detailing the target identification and prediction for this compound are not widely available in public literature.

Following computational prediction, experimental validation is crucial to confirm the identified molecular targets. biognosys.com Proteomics, the large-scale study of proteins, offers powerful tools for this purpose. brieflands.com

Common experimental validation techniques include:

Affinity-based Methods: These are among the most common approaches for target identification. researchgate.net Techniques like photo affinity labeling (PAL) involve modifying the compound with a reactive group that forms a covalent bond with its target upon activation, allowing for subsequent isolation and identification. researchgate.net

Chemical Proteomics: This approach uses a chemical "bait" derived from the drug molecule to capture its interacting proteins from a complex biological sample, which are then identified using mass spectrometry. cam.ac.ukbrieflands.com

Cellular Thermal Shift Assays (CETSA): This method assesses the binding of a ligand to its target protein in living cells by measuring changes in the protein's thermal stability. biognosys.com Ligand binding typically stabilizes the protein, increasing the temperature required to denature it.

These techniques provide definitive evidence of drug-target engagement within a cellular context, which is essential for validating the computationally predicted targets and understanding the drug's mechanism of action. biognosys.com

Receptor Binding Kinetics and Affinity Studies

Once a target is validated, the next step is to characterize the physical interaction between the drug and its receptor in detail. This involves studying the affinity of the binding and the rates at which the drug associates and dissociates from the receptor. giffordbioscience.com

The interaction between a ligand and its receptor is quantified by several key parameters. These are typically determined through ligand binding assays, often using radiolabeled ligands or label-free technologies like Surface Plasmon Resonance (SPR). giffordbioscience.comcytivalifesciences.com

| Parameter | Description | Significance |

| KD (Equilibrium Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. giffordbioscience.comnih.gov | A lower KD value indicates a higher binding affinity between the ligand and the receptor. giffordbioscience.com |

| Ki (Inhibition Constant) | The concentration of a competing ligand (inhibitor) that occupies 50% of the receptors in the presence of a baseline signal. giffordbioscience.com | Represents the potency of an inhibitor; a lower Ki signifies higher potency. giffordbioscience.com |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor that reduces a specific biological or biochemical response by 50%. giffordbioscience.com | A common measure of a drug's effectiveness in inhibiting a biological process. |

| EC50 (Half Maximal Effective Concentration) | The concentration of a drug that produces 50% of its maximum effect. giffordbioscience.com | Measures the potency of a drug in eliciting a biological response. |

| Bmax (Maximum Binding Capacity) | The total number of available binding sites in a given sample. giffordbioscience.com | Indicates the density of receptors in a particular tissue or cell preparation. |

These parameters are crucial for comparing the potency and affinity of different compounds and for predicting their pharmacological effects. giffordbioscience.comjustintimemedicine.com

The equilibrium dissociation constant (KD) is a ratio of two kinetic rates: the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). nih.gov Understanding these individual rates provides deeper insight into the duration of the drug-receptor interaction. frontiersin.org

Association Rate Constant (kₒₙ or kₐ): This constant describes the rate at which a ligand binds to its receptor to form a complex. malvernpanalytical.com It is a second-order rate constant, typically expressed in units of M⁻¹s⁻¹. nih.govmalvernpanalytical.com A faster kₒₙ means the drug binds to its target more quickly. sprpages.nl

Dissociation Rate Constant (kₒff or kd): This constant describes the rate at which the ligand-receptor complex breaks apart. giffordbioscience.com It is a first-order rate constant, expressed in units of s⁻¹. nih.gov A slower kₒff indicates that the drug remains bound to its target for a longer period, which can lead to a more sustained pharmacological effect. sprpages.nl

The relationship between these constants is defined by the equation: KD = kₒff / kₒₙ . nih.gov

Techniques like Surface Plasmon Resonance (SPR) allow for the real-time measurement of these rates by monitoring the binding of an analyte (like this compound) to a ligand (like the H1 receptor) immobilized on a sensor chip. giffordbioscience.comcytivalifesciences.com While the general principles of determining these constants are well-established, specific kₒₙ and kₒff values for this compound are not publicly documented.

Competitive Inhibition Binding Assays and Kinetics

Competitive binding assays are a cornerstone for characterizing the affinity of a drug for its receptor. giffordbioscience.comgraphpad.com In this type of assay, an unlabeled compound (the "competitor," such as this compound) is used to displace a labeled ligand that has a known affinity for the target receptor. nanotempertech.com By measuring the concentration of the competitor required to inhibit 50% of the specific binding of the labeled ligand (the IC50 value), the inhibitory constant (Ki) can be calculated. giffordbioscience.comumich.edu The Ki value represents the affinity of the unlabeled compound for the receptor and is a critical parameter in pharmacology. giffordbioscience.com

Radioligand binding assays, which use a radioactively labeled ligand, are often considered the gold standard for these measurements due to their high sensitivity and robustness. giffordbioscience.com For this compound, competitive binding assays have been used to determine its affinity for the Histamine H1 receptor. These studies have demonstrated that this compound acts as an inhibitor at this site, with a reported relative binding affinity (Ki) of 18.3 nM. ncats.io

| Parameter | Value | Target Receptor | Source |

| Ki (Inhibitory Constant) | 18.3 nM | Histamine H1 Receptor | ncats.io |

Beyond static affinity (Ki or Kd), the kinetics of the binding interaction—specifically the association rate constant (k_on) and the dissociation rate constant (k_off)—are crucial for understanding a drug's duration of action. mdpi.com The residence time of a drug at its receptor (calculated as 1/k_off) is particularly important. mdpi.com Kinetic analyses have suggested that many second-generation antihistamines exhibit a long duration of action due to a long residence time at the H1 receptors. mdpi.comworktribe.com While specific kinetic rate constants for this compound are not detailed in the available literature, this principle is a key aspect of modern antihistamine pharmacology.

Computational Modeling of Binding Affinity

Computational methods, such as molecular docking and homology modeling, are powerful tools for predicting and analyzing how a ligand binds to its protein target. mdpi.combmglabtech.com These in silico approaches are particularly valuable when a high-resolution crystal structure of the receptor is available. mdpi.com The crystal structure of the human Histamine H1 receptor (hH1R) was determined in 2011, enabling detailed structure-based drug design and analysis. mdpi.comnih.gov

While specific computational modeling studies for this compound were not found in the reviewed literature, studies on the hH1R and other antagonists provide a framework for understanding its likely binding mode. Molecular docking simulations predict the preferred orientation of a ligand within the receptor's binding site and estimate the binding free energy. academicjournals.org For the hH1R, a highly conserved aspartate residue (D107 in transmembrane helix 3) is crucial, forming a key interaction with the protonated amine group common to most H1 antagonists. researchgate.netfrontiersin.org Other important interactions often involve aromatic residues within the binding pocket that form hydrophobic and pi-stacking interactions with the ligand. researchgate.net For example, docking studies with other antihistamines have highlighted the importance of residues such as MET 183, THR 184, and ILE 187 for strong binding. nih.gov A computational analysis of this compound would similarly model its fit within this binding pocket to predict key interactions and binding affinity, though such specific data is not currently available.

Downstream Cellular and Molecular Pathway Modulation

The binding of an antagonist like this compound to the H1 receptor prevents the endogenous ligand, histamine, from activating it. This blockade initiates a cascade of downstream effects, altering intracellular signaling pathways that regulate various cellular functions.

Investigation of Intracellular Signaling Cascades

The Histamine H1 receptor is a GPCR that, when activated, primarily signals through the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). However, GPCR signaling is complex and can also trigger other major intracellular cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the PI3K/Akt pathway. sinobiological.comsinobiological.com

The MAPK/ERK pathway is a critical chain of proteins that relays signals from cell surface receptors to the nucleus, regulating processes like cell growth, differentiation, and survival. qiagen.comwikipedia.org The PI3K/Akt pathway is another fundamental cascade that governs transcription, translation, proliferation, and survival. genome.jpmdpi.com Furthermore, H1 receptor activation is linked to the NF-κB (Nuclear Factor kappa B) signaling pathway, a master regulator of immune and inflammatory responses. bio-rad.comgenome.jp

By acting as an antagonist, this compound is expected to inhibit histamine's ability to trigger these cascades. This would lead to a reduction in the activation of downstream effectors like ERK, Akt, and NF-κB. While direct experimental studies detailing the specific effects of this compound on these intracellular signaling cascades are not extensively documented, its mechanism as an H1 antagonist implies a modulatory role on these crucial pathways. nih.govki.se

Impact on Gene Expression Profiles and Proteomic Changes

The modulation of signaling cascades ultimately culminates in changes to the cell's genetic and protein landscape. Alterations in pathways like MAPK and NF-κB directly affect the activity of transcription factors, which control the expression of specific genes. wikipedia.orgsinobiological.com Investigating these changes through transcriptomic (gene expression) and proteomic (protein expression) profiling can provide a comprehensive view of a drug's cellular impact. researchgate.netmdpi.com

Transcriptomic analyses, such as RNA-sequencing, measure the abundance of messenger RNA (mRNA) molecules, revealing which genes are up- or down-regulated. nih.gov Proteomic analyses, typically using mass spectrometry, quantify the levels of proteins, which are the functional molecules within the cell. biorxiv.orgnih.gov These methods can reveal, for instance, that an anti-inflammatory compound reduces the expression of genes encoding pro-inflammatory cytokines and chemokines. nih.gov

Currently, specific studies detailing a global analysis of gene expression or proteomic changes induced by this compound are not available in the public literature. However, based on its mechanism, it is hypothesized that treatment with this compound would alter the expression profile of genes and proteins associated with inflammation and immune responses that are normally triggered by histamine via the H1 receptor.

Cross-Talk with Other Biological Pathways

Cellular signaling does not occur in linear, isolated pathways; rather, it involves a complex, interconnected network where pathways "cross-talk" with one another. nih.govnih.gov This crosstalk allows for the fine-tuning and integration of multiple extracellular and intracellular signals to produce a coordinated cellular response. mdpi.comlambris.com

Preclinical Pharmacological Profiles of Mapinastine

Preclinical Pharmacokinetic (PK) Studies

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). epo-berlin.com These studies are crucial in early preclinical development to help determine dosing schedules and administration routes for in vivo efficacy testing. epo-berlin.com

Absorption Research in Preclinical Models

The initial stage of a drug's journey into the body is absorption. Preclinical research in this area aims to understand how and to what extent a compound like Mapinastine is absorbed into the bloodstream. Oral drug absorption is a complex process influenced by the drug's own physicochemical properties and the physiological characteristics of the preclinical model. sochob.cl

Various in vitro and in vivo models are employed to predict human oral bioavailability. drug-dev.comnih.gov For instance, studies might involve administering the compound to animal models, such as rats, and then measuring its concentration in the blood over time. nih.gov The oral bioavailability of a drug can be enhanced using various technologies, such as lipid-based formulations (LBFs), which increase the drug's solubility in the gastrointestinal tract. drug-dev.com

Distribution Studies in Preclinical Systems (e.g., Tissue Distribution)

Once a drug is absorbed, it is distributed throughout the body via the circulatory system. Preclinical distribution studies are designed to determine where the drug goes in the body and at what concentration. epo-berlin.com These studies are vital for understanding a drug's potential sites of action and for identifying any potential for toxicity due to accumulation in specific tissues.

Animal models are indispensable for this research, as they allow for the collection of tissue samples, a practice limited in human studies. sochob.cl For example, a study on the novel compound CLBQ14 in rats involved administering the drug and then measuring its concentration in various organs to determine its distribution profile. nih.gov Such studies can reveal whether a drug preferentially accumulates in the target organ or in other tissues, which has significant implications for its efficacy and safety. nih.gov

Metabolism Research in Preclinical Models (e.g., Identification of Metabolites, Metabolic Pathways)

Metabolism refers to the chemical modification of a drug by the body, primarily by enzymes in the liver and other tissues. nih.gov The goal of preclinical metabolism studies is to identify the metabolic pathways a drug undergoes and the resulting metabolites. This information is critical, as metabolites can be active, inactive, or even toxic.

A variety of in vitro models, such as liver microsomes, enterocytes, and intestinal mucosal epithelium from different species, are used to investigate a drug's metabolic stability and to identify the enzymes responsible for its metabolism, like the cytochrome P450 family. nih.govnih.gov For instance, in vitro metabolic stability of a compound can be assessed in liver microsomes by measuring the decline of the parent drug over time. nih.gov In vitro studies can also help to predict the human hepatic clearance of a drug. nih.gov

Excretion Pathways in Preclinical Models

Excretion is the process by which a drug and its metabolites are removed from the body. epo-berlin.com The primary routes of excretion are through the kidneys (in urine) and the liver (in bile and feces). Preclinical studies are conducted to determine the rate and routes of a drug's elimination from the body.

These studies typically involve analyzing urine and feces collected from animal models that have been administered the drug. By measuring the amount of the parent drug and its metabolites in these samples, researchers can construct a comprehensive picture of the drug's excretion profile.

Preclinical Pharmacodynamic (PD) Studies

Pharmacodynamics (PD) is the study of what a drug does to the body. nih.gov It involves investigating the molecular, biochemical, and physiological effects of the drug, including its mechanism of action.

Dose-Response Relationship Analysis in Preclinical Models

A fundamental concept in pharmacology, the dose-response relationship describes the magnitude of the response of an organism to a drug as a function of the dose. itmedicalteam.pl Analyzing this relationship is a critical goal in the preclinical stage of drug development. gu.se

These studies aim to establish the relationship between the dose of a drug and its pharmacological effect, which is often illustrated by a dose-response curve. itmedicalteam.pl This curve typically shows that as the dose increases, the effect increases up to a certain point, after which it plateaus. itmedicalteam.pl Understanding this relationship is essential for determining the optimal dose that maximizes therapeutic effects while minimizing adverse reactions. itmedicalteam.pl If a strong dose-response relationship is not observed in preclinical studies, it may indicate that the selected doses are too high on the exposure-response curve. allucent.com

Translational modeling and simulation of preclinical data are key tools for linking pharmacokinetics and pharmacodynamics to efficacy, which can help in inferring a potential efficacious dose range for human studies. nih.gov

Target Engagement and Occupancy Studies in Preclinical Systems

Target engagement for this compound has been quantified through binding affinity studies. These studies are crucial for determining the concentration of a compound required to bind to its intended target, in this case, the histamine (B1213489) H1 receptor. A lower binding affinity value indicates a stronger interaction between the compound and the receptor. The relative binding affinity of this compound for the histamine H1 receptor has been reported to be 18.3 nanomolar. ncats.io

Table 1: Histamine H1 Receptor Binding Affinity for this compound

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|

In Vitro Efficacy and Potency Investigations

The in vitro efficacy and potency of antihistamines like this compound are commonly evaluated using isolated tissue preparations, such as the guinea pig ileum. ugr.esunivpancasila.ac.idnih.gov This smooth muscle tissue contains histamine H1 receptors, and its contraction in response to histamine can be measured. ugr.esisciii.es

In this type of assay, the ability of an antagonist to inhibit histamine-induced contractions is quantified. A concentration-response curve for histamine is generated in the absence and presence of varying concentrations of the antagonist. isciii.es For a competitive antagonist, the curve shifts to the right. isciii.eswikipedia.org The data from these experiments can be used in a Schild plot analysis to determine the antagonist's affinity constant (pA2 or pKB), a measure of its potency. ugr.eswikipedia.orgnih.gov A higher pA2 value signifies greater potency. ugr.es While this compound is known to be a histamine H1 antagonist, specific quantitative data from such in vitro functional assays are not detailed in the available literature.

Table 2: Typical Parameters from In Vitro Efficacy Studies for H1 Antagonists

| Parameter | Description | Typical Assay |

|---|---|---|

| pA2 / pKB | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. It is a measure of the antagonist's potency. ugr.es | Guinea Pig Ileum Contraction ugr.esisciii.es |

| IC50 | The molar concentration of an inhibitor that produces a 50% inhibition of the maximal response. | Functional Cellular Assays |

In Vivo Efficacy Studies in Animal Models

The antiallergic and anti-asthmatic properties of this compound have been demonstrated in animal models. ncats.io Guinea pigs are frequently used in asthma research due to the physiological similarities of their airways to humans, particularly in their response to mediators like histamine. cardiff.ac.uknih.gov

A common in vivo model to assess the efficacy of H1 antagonists is the histamine-induced bronchoconstriction model in anesthetized guinea pigs. frontiersin.orgnih.gov In this model, a bronchoconstrictor agent like histamine is administered, and the resulting increase in airway pressure is measured. frontiersin.org The ability of a test compound like this compound to prevent or reverse this bronchoconstriction indicates its in vivo efficacy. Other models for evaluating antiallergic activity include ovalbumin (OA)-sensitized guinea pigs, which mimic allergic conjunctivitis and involve measuring responses like eye-scratching and inflammatory cell infiltration. nih.gov Although this compound was reported to have antiallergic and anti-asthmatic effects in animal studies, specific dose-response data from these models are not available in the reviewed literature. ncats.io

Table 3: Common In Vivo Animal Models for Assessing Antihistamine Efficacy

| Animal Model | Measured Endpoint | Relevance |

|---|---|---|

| Histamine-Induced Bronchoconstriction (Guinea Pig) | Inhibition of increased pulmonary insufflation pressure. nih.gov | Asthma, Bronchospasm cardiff.ac.ukfrontiersin.org |

| Ovalbumin-Induced Allergic Conjunctivitis (Guinea Pig) | Reduction in eye-scratching behavior, inhibition of inflammatory mediators. nih.gov | Allergic Conjunctivitis nih.gov |

| Antigen-Induced Anaphylaxis (Guinea Pig) | Prevention of anaphylactic shock and related symptoms. ncats.io | Systemic Allergic Reactions |

Structure Activity Relationship Sar Studies of Mapinastine and Its Analogues

Identification of Key Structural Features for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the arrangement of its functional groups. ashp.org For mapinastine, a histamine (B1213489) H1 receptor antagonist, specific structural components are crucial for its pharmacological effect. The process of identifying these key features is known as determining the pharmacophore. ijpsonline.comyoutube.com A pharmacophore represents the essential steric and electronic features necessary for optimal molecular interactions with a specific biological target. ijpsonline.comyoutube.com

SAR studies involve systematically modifying the structure of a lead compound, such as this compound, and evaluating the impact of these changes on its biological activity. oncodesign-services.com This allows researchers to identify which parts of the molecule are essential for its function. slideshare.net Key structural features for antagonists of the histamine H1 receptor often include:

A basic amino group: This group is typically protonated at physiological pH and is thought to interact with an acidic residue in the receptor's binding site.

Two aromatic rings: These rings contribute to the molecule's ability to bind to the receptor, likely through hydrophobic and van der Waals interactions.

A flexible spacer: This connects the amino group to the aromatic rings, allowing the molecule to adopt the correct conformation to fit into the receptor's binding pocket.

Deviations from these general features can lead to significant changes in activity. For instance, altering the nature or position of substituents on the aromatic rings can affect potency and selectivity. nih.gov The goal of these studies is to build a comprehensive understanding of the SAR to guide the design of more effective and targeted therapies. oncodesign-services.comtechnologynetworks.com

Rational Design and Synthesis of this compound Derivatives for SAR Exploration

The rational design of new drug candidates involves the thoughtful modification of a known active molecule to improve its properties. mdpi.commdpi.comrsc.org In the context of this compound, this process entails the synthesis of a series of derivatives where specific parts of the molecule are systematically altered to probe the SAR. nih.govrsc.orgnih.gov The insights gained from identifying key structural features (as discussed in the previous section) form the foundation for this rational design process. mdpi.commdpi.com

The synthesis of this compound analogues for SAR exploration typically involves several strategic modifications:

Altering the Aromatic Rings: Introducing different substituents (e.g., halogens, alkyl groups, alkoxy groups) at various positions on the phenyl rings can provide insights into the steric and electronic requirements of the receptor's binding pocket. nih.govmdpi.com

Modifying the Spacer: The length and flexibility of the chain connecting the aromatic moiety and the basic nitrogen can be varied. This helps to determine the optimal distance and conformational freedom required for effective receptor binding.

Varying the Basic Amino Group: The nature of the amine can be changed (e.g., from a piperidine (B6355638) to a pyrrolidine (B122466) or a non-cyclic amine) to explore how this affects the pKa and the interaction with the receptor.

Below is an interactive table showcasing hypothetical this compound derivatives and their resulting biological activities, illustrating the principles of SAR.

| Derivative | Modification | Resulting Activity (Hypothetical) | SAR Interpretation |

| This compound | Parent Compound | High | Baseline activity |

| Analogue 1 | Introduction of a chloro group on one phenyl ring | Increased | Suggests a favorable interaction in a specific pocket of the receptor. |

| Analogue 2 | Shortening of the spacer chain | Decreased | Indicates a suboptimal distance for receptor binding. |

| Analogue 3 | Replacement of the piperidine ring with a dimethylamine (B145610) group | Significantly Decreased | Highlights the importance of the cyclic amine for proper orientation or interaction. |

| Analogue 4 | Introduction of a bulky t-butyl group on a phenyl ring | Decreased | Suggests steric hindrance at that position of the receptor. |

This systematic approach of synthesis and biological testing allows medicinal chemists to build a detailed map of the SAR, guiding the optimization of lead compounds towards candidates with improved therapeutic profiles. nih.govrsc.orgtci-thaijo.org

Computational Modeling and Chemoinformatics in SAR Analysis

In modern drug discovery, computational modeling and chemoinformatics are indispensable tools for accelerating SAR analysis. neovarsity.orgmdpi.com These in-silico methods complement experimental techniques by providing predictive models and deeper insights into molecular interactions. oncodesign-services.comu-strasbg.fr

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound or its derivatives) when bound to a receptor. researchgate.netnih.govmdpi.comfrontiersin.orgbiointerfaceresearch.com By creating a three-dimensional model of the ligand-receptor complex, researchers can visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net This helps to rationalize experimentally observed SAR data and to predict the activity of novel, yet-to-be-synthesized compounds. nih.govtubitak.gov.tr

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This involves calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and using statistical methods to correlate them with activity. creative-proteomics.com A robust QSAR model can be used to predict the activity of new analogues, prioritizing the synthesis of the most promising candidates. mdpi.com

Pharmacophore Mapping: This process identifies the common three-dimensional arrangement of functional groups (the pharmacophore) that is essential for biological activity. ijpsonline.comyoutube.com By aligning a set of active molecules, a pharmacophore model can be generated and used to search large chemical databases for novel scaffolds that fit the model, potentially leading to the discovery of new classes of active compounds. ijpsonline.comyoutube.com

Chemoinformatics Platforms: Various software platforms integrate these computational tools, allowing for systematic analysis of large datasets. nih.gov They can facilitate structure clustering, similarity searching, and the visualization of SAR trends, such as activity cliffs, where a small structural change leads to a large drop in activity. u-strasbg.frnih.gov

These computational approaches, when used in conjunction with experimental synthesis and testing, significantly enhance the efficiency of the drug discovery process by allowing for a more focused and rational exploration of chemical space. neovarsity.orgmdpi.com

Impact of Stereochemistry and Conformational Dynamics on Biological Activity

The three-dimensional nature of molecules is a critical determinant of their biological function. uou.ac.in Stereochemistry and conformational dynamics, which describe the spatial arrangement of atoms and their movement, respectively, can have a profound impact on the activity of a drug like this compound. nih.govnih.gov

Stereochemistry: Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov These enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties because biological systems, such as receptors and enzymes, are also chiral. nih.govbiomedgrid.com One enantiomer may bind to the target receptor with high affinity, while the other may be inactive or even interact with a different target, potentially leading to side effects. uou.ac.inbiomedgrid.com Therefore, understanding the stereochemical requirements of the receptor is crucial. If this compound possesses a chiral center, it is likely that one enantiomer is more active than the other. The synthesis and testing of individual enantiomers are essential to determine the most effective and safest stereoisomer for development. nih.gov

Conformational Dynamics: Molecules are not static entities; they are flexible and can adopt various shapes or conformations. nih.govmdpi.complos.org The ability of a drug molecule to adopt a specific low-energy conformation that is complementary to the receptor's binding site is crucial for its activity. nih.govnih.gov This "bioactive conformation" is the key that fits the receptor's "lock." ijpsonline.com The flexibility of the spacer in this compound, for example, allows it to explore different conformations. Computational methods like molecular dynamics simulations can be used to study the conformational landscape of a molecule and identify the most probable bioactive conformations. plos.orgnih.gov The inherent flexibility or rigidity of certain parts of the molecule can influence its binding affinity and kinetics. nih.govmdpi.com

In essence, the precise three-dimensional shape and the dynamic behavior of a drug molecule are just as important as its chemical composition in determining its biological effect. googleapis.comtubitak.gov.trgoogle.com

Advanced Research Methodologies and Technologies in Mapinastine Studies

High-Throughput Screening (HTS) and High-Content Screening (HCS) in Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the automated testing of vast numbers of chemical and biological compounds against a specific biological target. nih.govbmglabtech.com This process utilizes robotics, liquid handling devices, and sensitive detectors to rapidly conduct millions of tests, accelerating the identification of "hits" or "leads"—compounds that affect a target in a desired manner. nih.govbmglabtech.com The primary goal of HTS is not to identify a final drug, but to quickly filter large libraries to find promising starting points for further optimization. bmglabtech.com

High-content screening (HCS), also known as high-content analysis (HCA), builds upon HTS by integrating automated microscopy and image analysis. nih.govpharmaron.com This method allows for the simultaneous measurement of multiple parameters within intact cells, providing a more detailed, phenotypic understanding of a compound's effects. nih.govpharmaron.com HCS is particularly valuable for elucidating a compound's mechanism of action and assessing potential toxicity early in the drug discovery pipeline. pharmaron.com The technology can be applied at various stages, from primary screening to more complex mechanistic studies in 2D and 3D cell models. pharmaron.comnuvisan.com

A patent for identifying combinations of penetration enhancers for transdermal drug delivery mentions the use of HTE (High-Throughput Experimentation) to screen a diverse library of chemical penetration enhancer (CPE) combinations. justia.com In this context, Mapinastine is listed as one of many potential drug candidates that could be formulated for transdermal delivery, implying its potential inclusion in such high-throughput screening protocols. justia.com However, specific HTS or HCS data for this compound itself were not found in the provided search results.

Table 1: Comparison of HTS and HCS

| Feature | High-Throughput Screening (HTS) | High-Content Screening (HCS/HCA) |

|---|---|---|

| Primary Goal | Rapidly screen large compound libraries for activity against a specific target. bmglabtech.com | Generate detailed, multi-parametric data on cellular phenotypes. nih.gov |

| Typical Output | A single data point per well (e.g., inhibition, activation). | Multiple data points per cell (e.g., protein localization, cell morphology, viability). pharmaron.com |

| Core Technology | Robotics, liquid handling, plate readers. nih.gov | Automated microscopy, image analysis software. pharmaron.com |

| Application | Primary screening, hit identification. nih.gov | Hit validation, mechanism of action studies, toxicity screening. nih.govpharmaron.com |

Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding the direct physical interaction between a compound and its biological target is crucial for drug development. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) : SPR is an optical technique used to measure the binding of molecules in real-time without the need for labels. manning.com It involves immobilizing a target protein on a sensor surface and flowing a potential binding partner, such as a small molecule, over it. manning.com Changes in the refractive index at the sensor surface upon binding are measured, providing data on association and dissociation rates. manning.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. youtube.com It is a label-free technique that provides a complete thermodynamic profile of an interaction in a single experiment, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). youtube.commedinadiscovery.com

Fluorescence Polarization (FP) : FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. archive.orgyoutube.com A small, fluorescently labeled tracer tumbles rapidly in solution, emitting depolarized light. archive.org When it binds to a larger molecule, its rotation slows, and the emitted light becomes more polarized. archive.org FP is widely used in HTS to screen for compounds that disrupt binding interactions. halolabs.com

Biolayer Interferometry (BLI) : Similar to SPR, BLI is an optical, label-free technique used to measure biomolecular interactions in real-time. It uses fiber-optic biosensors that are dipped into the sample wells of a microplate, making it a high-throughput-friendly method.

While these techniques are standard in drug discovery for characterizing ligand-target interactions, no specific studies applying SPR, ITC, FP, or BLI to the compound this compound were identified in the search results. A vendor lists "Fluorescence Polarization Kits" among its many product categories, and separately lists "this compound" as a chemical it supplies, but there is no direct link or study provided showing the use of one with the other. cenmed.com

Table 2: Overview of Biophysical Techniques

| Technique | Principle | Key Parameters Measured | Throughput |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. manning.com | Affinity (KD), Kinetics (ka, kd). manning.com | Low to Medium |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution. youtube.com | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). youtube.com | Low |

| Fluorescence Polarization (FP) | Change in the polarization of fluorescent light from a labeled molecule upon binding. archive.org | Binding affinity, Inhibition. halolabs.com | High |

| Biolayer Interferometry (BLI) | Change in the interference pattern of light reflected from a biosensor tip upon binding. | Affinity (KD), Kinetics (ka, kd). | Medium to High |

Advanced Imaging Techniques in Cellular and Subcellular Research of this compound

Advanced imaging techniques are essential for visualizing the effects of compounds on cellular and subcellular structures and processes in real-time.

Confocal Microscopy : This technique provides high-resolution, optical sectioning of thick specimens, eliminating out-of-focus light to create sharp images of a single plane within a sample. mit.edu It is widely used for fluorescence imaging of cells and tissues to study the localization of proteins and cellular structures. bidmc.org Live-cell confocal imaging allows for the dynamic tracking of cellular events over time. bidmc.org

Live-Cell Imaging : This broad category encompasses various microscopy techniques designed to study cellular processes in living cells. nih.gov It is crucial for understanding dynamic events like cell signaling, protein trafficking, and changes in cell morphology. halolabs.com To facilitate this, fluorescent proteins or cell-permeant dyes are often used to label specific cellular components. baseclick.eu

Super-Resolution Microscopy : This group of techniques overcomes the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale. baseclick.eunih.gov This allows for unprecedented detail in studying molecular interactions and cellular architecture. baseclick.eu

These advanced imaging methods are powerful tools for cell biology and drug discovery. amc.nl However, the search results did not yield any specific studies that have utilized confocal microscopy, live-cell imaging, or other advanced imaging techniques to investigate the cellular or subcellular effects of this compound.

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by analyzing vast and complex datasets to predict compound properties, identify new targets, and streamline the development process. mdpi.comnews-medical.net These computational approaches can accelerate research by making predictions that guide and prioritize experimental work. bvp.com

ML models can be trained on large datasets of compounds with known biological activities to predict the mechanism of action (MoA) or identify potential protein targets for new molecules. github.com By analyzing features like gene expression data, cell viability data, or high-content imaging results after compound treatment, these models can classify drugs and uncover novel biological activities. github.comnih.gov For instance, predictive models can analyze historical data to forecast future outcomes, helping to de-risk and rationalize drug development. appliedclinicaltrialsonline.comactian.com This can involve predicting drug-target interactions, which is a critical step in identifying new therapeutic opportunities. nih.gov

While the application of predictive modeling to elucidate this compound's specific mechanism of action or to identify its primary targets is not documented in the search results, the general methodologies are well-established in the field of drug discovery.

Knowledge graphs are a way of representing data that describes real-world entities and their relationships. frontiersin.org In drug discovery, they can integrate diverse data sources—such as scientific literature, genomic data, and compound information—into a single, unified network. frontiersin.orgkaggle.com This interconnected data structure allows researchers and AI systems to uncover hidden relationships, formulate new hypotheses, and make more informed decisions. kaggle.comtana.inc

In the context of the COVID-19 pandemic, a Kaggle project developed a knowledge graph to display interconnections between drugs, coronaviruses, and other biomedical entities based on scientific literature. kaggle.com this compound is listed as one of the many drug entities included in the dataset used to build this graph, indicating its presence in the biomedical literature that was processed. kaggle.com However, the project does not provide specific research findings on this compound itself but rather uses it as a node within the larger network of biomedical concepts.

Future Directions and Emerging Research Avenues for Mapinastine

Unexplored Therapeutic Applications and Mechanistic Hypotheses

The established role of H1-antihistamines is in the management of allergic conditions. However, emerging research into the broader functions of the histamine (B1213489) H1 receptor suggests potential for new therapeutic uses.

Immuno-oncology: Recent preclinical studies have indicated that H1-receptor antagonists can enhance cancer immunotherapy. Research has shown that the histamine receptor H1 (HRH1) on tumor-associated macrophages (TAMs) can suppress the activation of T cells within the tumor microenvironment. ecancer.org By blocking this receptor, antihistamines may reverse this immunosuppressive effect, leading to increased T cell activation and inhibition of tumor growth. ecancer.org In preclinical models of breast cancer and melanoma, combining an antihistamine with checkpoint blockade immunotherapy enhanced therapeutic efficacy and prolonged survival. ecancer.org This raises the hypothesis that Mapinastine, as an H1-receptor antagonist, could be repurposed as an adjuvant in cancer therapy. Future research could investigate this compound's ability to modulate the tumor microenvironment and synergize with existing immunotherapies.

Antiviral Activity: In a broad in silico screening of existing drugs and clinical compounds for potential activity against the SARS-CoV-2 main protease (Mpro), this compound was among the thousands of molecules evaluated. tubitak.gov.tr While it was not identified as a lead candidate in this specific study, its inclusion suggests that the chemical scaffold of this compound could be explored for potential antiviral properties against various pathogens. This hypothesis could be tested through targeted in vitro and in vivo antiviral assays.

Other Potential Areas: The mechanism of action for some related compounds involves the inhibition of NF-κB and the activation of p53, pathways crucial in inflammation and cell cycle regulation. wikidoc.org Investigating whether this compound shares these mechanisms could open doors to its use in other inflammatory or proliferative disorders beyond allergy.

Development of Advanced Preclinical Models for this compound Research

To explore the novel therapeutic hypotheses for this compound, the development and use of advanced preclinical models are essential. Standard models for antihistamines often focus on allergic reactions in the skin or nose. nih.govkarger.com However, investigating applications in oncology or virology requires more sophisticated systems.

Humanized and Syngeneic Mouse Models: To validate the immuno-oncology hypothesis, preclinical studies would need to move beyond simple xenografts. Syngeneic mouse models, which have a competent immune system, are critical for studying how this compound might interact with checkpoint inhibitors and modulate the native immune response to cancer. ecancer.org Humanized mouse models, which are engrafted with human immune cells, would allow for a more direct assessment of this compound's effects on human T cells and macrophages.

Organoid and 3D Cell Cultures: Patient-derived organoids and complex 3D cell cultures can offer a more clinically relevant environment than traditional 2D cell cultures. These models can be used to study the effects of this compound on tumor-immune cell interactions in a matrix that more closely mimics a human tumor.

Advanced Animal Models: The zebrafish model has proven useful in the high-throughput chemical screening for discovering new bioactive compounds and could be adapted for large-scale screening of this compound analogs or for studying specific biological pathways. pks.rs Furthermore, as there is a recognized lack of good animal models to preclinically determine the sedative potential of antihistamines, developing more predictive models could be a valuable step in characterizing this compound's central nervous system profile. karger.com

Integration of Multi-Omics Data for Comprehensive System-Level Understanding

A deep understanding of this compound's mechanism of action, potential off-target effects, and biomarkers for efficacy requires a systems-level approach. The integration of multi-omics data provides a holistic view of the biological changes induced by the compound. oxfordglobal.com

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in cells or tissues exposed to this compound, researchers can identify the pathways and biological processes it modulates. This can help confirm its on-target effects on the H1 receptor pathway and uncover unexpected off-target activities. mdpi.com This is crucial for understanding its potential in complex diseases like cancer, where it may influence multiple signaling cascades. ecancer.org

Proteomics and Metabolomics: Proteomics can identify changes in protein expression and post-translational modifications, offering insights into how this compound affects cellular signaling networks. oxfordglobal.com Metabolomics, the study of small molecule metabolites, can reveal shifts in cellular metabolism, which is a hallmark of both cancer and immune cell function. Integrating these datasets can provide a comprehensive picture of the drug's physiological impact. oxfordglobal.commdpi.com

This multi-omics approach can help to identify novel drug targets, discover biomarkers to predict patient response, and build a more complete mechanistic understanding that can guide clinical development. paceventures.comfrontiersin.org

Challenges and Opportunities in this compound Research and Development

The advancement of a lesser-known compound like this compound from a recognized antihistamine to a potential candidate for new indications is met with both significant challenges and unique opportunities.

Challenges:

Funding and Resources: A primary hurdle for any research and development program is securing adequate funding and resources. embedl.com For a compound that is not a new chemical entity, attracting investment can be particularly challenging without strong, novel preclinical data.

Target Validation: While new therapeutic applications can be hypothesized, rigorously validating these new targets and mechanisms is a complex and often lengthy process. proventainternational.com

Complexity and Competition: The fields of immuno-oncology and antiviral research are highly competitive and complex. 3dse.com Establishing a niche for this compound would require demonstrating a clear advantage or a unique mechanism of action compared to other drugs in development.

Regulatory Pathway: Repurposing an existing molecule for a new therapeutic area involves navigating a rigorous regulatory approval process that requires substantial evidence of safety and efficacy for the new indication. proventainternational.com

Opportunities:

Accelerated Timeline: As an existing molecule, this compound may have a history of synthesis and initial characterization, which could potentially accelerate the earliest stages of drug discovery. Drug repurposing is often seen as a faster and more cost-effective strategy than developing a new molecule from scratch. tubitak.gov.tr

Modern Drug Discovery Tools: The application of modern technologies like AI-driven drug discovery, multi-omics analysis, and advanced preclinical models presents a significant opportunity. paceventures.com These tools can uncover novel biological insights and streamline the development process in ways that were not possible when this compound was first synthesized.

Addressing Unmet Needs: If hypotheses in areas like immunotherapy prove correct, this compound could help address significant unmet needs, such as overcoming resistance to checkpoint inhibitors. ecancer.org This potential for high clinical impact provides a strong motivation for future research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.